molecular formula C13H12O2 B6167457 6-ethylnaphthalene-2-carboxylic acid CAS No. 113305-48-9

6-ethylnaphthalene-2-carboxylic acid

Cat. No. B6167457
CAS RN: 113305-48-9
M. Wt: 200.2
InChI Key:
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Description

Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. When this group is attached to a naphthalene ring, as in your compound, it’s known as naphthoic acid . Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8, consisting of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of naphthoic acids involves a carboxylic acid group attached to a naphthalene ring. The exact structure would depend on the position of the ethyl group in "6-ethylnaphthalene-2-carboxylic acid" .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including decarboxylation, reduction, and reactions with bases to form salts . Naphthalene rings can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than similar hydrocarbons or alcohols due to their ability to form dimeric structures via hydrogen bonding . The physical and chemical properties of “6-ethylnaphthalene-2-carboxylic acid” would depend on the exact structure of the compound .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Generally, carboxylic acids are corrosive and can cause burns and eye damage . Naphthalene is classified as possibly carcinogenic to humans .

Future Directions

Research into carboxylic acids and naphthalene derivatives continues to be an active area of study, with potential applications in the development of new synthetic methodologies, materials, and bioactive compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-ethylnaphthalene-2-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Naphthalene", "Ethyl bromide", "Sodium hydroxide", "Sodium carbonate", "Chloroacetic acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sodium hydroxide", "Sodium dithionite", "Hydrochloric acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Naphthalene is reacted with ethyl bromide in the presence of sodium hydroxide to form 6-ethyl naphthalene.", "6-ethyl naphthalene is then oxidized with sodium dichromate in sulfuric acid to form 6-ethyl naphthalene-2-carboxylic acid.", "The carboxylic acid group is then activated by reacting with chloroacetic acid in the presence of sodium hydroxide to form 6-ethyl naphthalene-2-carboxylic acid chloroacetate.", "The chloroacetate is then converted to the corresponding diazonium salt by reacting with sodium nitrite in hydrochloric acid.", "The diazonium salt is then coupled with sodium nitrate in the presence of sodium hydroxide to form the corresponding azo compound.", "The azo compound is then reduced with sodium dithionite in hydrochloric acid to form the corresponding amine.", "The amine is then diazotized again with sodium nitrite in hydrochloric acid to form the corresponding diazonium salt.", "The diazonium salt is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "The carboxylic acid is then neutralized with sodium bicarbonate and extracted with ethyl acetate.", "The organic layer is then dried over sodium sulfate and concentrated to yield 6-ethylnaphthalene-2-carboxylic acid as a white solid." ] }

CAS RN

113305-48-9

Product Name

6-ethylnaphthalene-2-carboxylic acid

Molecular Formula

C13H12O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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